3-甲氧基-N-(2-(N-(4-甲氧基苄基)磺酰胺基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are structurally related to metoclopramide and are often explored for their potential as prokinetic and antiemetic agents . These compounds are characterized by a benzamide moiety and can be modified to include various substituents that affect their chemical and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the modification of existing structures to enhance their pharmacological profile. For instance, a series of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized from metoclopramide, leading to compounds with balanced gastrointestinal prokinetic and antiemetic activities . Similarly, sulpiride, another benzamide derivative, was synthesized through a multi-step process involving barium carbonate 14C, highlighting the complexity and specificity of synthesizing these compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their pharmacological effects. For example, the crystal structure of a Schiff base benzamide derivative was determined using various spectroscopic techniques and X-ray crystallography, revealing the presence of enol-imine tautomerism, which is significant for its photochromic and thermochromic properties . The molecular geometry and vibrational frequencies of these compounds can be experimentally determined and compared with theoretical calculations using density functional theory (DFT), as seen in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions during their synthesis and in response to different chemical agents. The synthesis of the quinazolinone-based benzamide derivative involved reactions with chlorosulfonic acid and ammonia gas . Schiff base formation is another common reaction involving benzamide derivatives, where an amino group reacts with an aldehyde to form a double bond, as demonstrated in the synthesis of a benzamide derivative with sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic analysis provides insights into the lattice constants and space group, which are indicative of the solid-state properties of these compounds . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, which also helps in understanding the chemical reactivity through molecular electrostatic potential (MEP) surface maps . Additionally, the antioxidant properties of these compounds can be evaluated using assays like the DPPH free radical scavenging test .

科学研究应用

抗菌应用

- (Priya 等人,2006 年) 的一项研究合成了带有不同生物活性部分的苯甲酰胺衍生物。这些化合物表现出显着的抗菌和抗真菌活性,突出了它们在抗菌研究中的潜力。

癌症研究

- (Ciobanu 等人,2003 年) 的研究涉及评估雌激素抑制剂的 2-甲氧基衍生物,证明了它们对类固醇硫酸酶活性的有效抑制作用。这表明在癌症研究中具有潜在应用,特别是在阻断雌激素作用方面。

生物化学和酶抑制

- (Supuran 等人,2013 年) 的一项研究调查了碳酸酐酶的新型芳香磺酰胺抑制剂,揭示了它们的纳摩尔半数最大抑制浓度。这些化合物显示出在酶抑制中具有生化应用的潜力。

- (Purnell & Whish,1980 年) 发现某些苯甲酰胺是聚(ADP-核糖)合成酶的有效抑制剂,表明它们在与 DNA 修复和细胞死亡相关的生化研究中具有潜在应用。

分析化学

- (Saleh & Gaber,2001 年) 使用磺必利药物(一种苯甲酰胺衍生物)作为 Zn2+ 选择性电极的电活性材料。这展示了苯甲酰胺衍生物在开发用于金属离子检测的分析工具中的应用。

光化学和光动力学

- 在光化学领域,(Pişkin 等人,2020 年) 合成了用苯甲酰胺衍生物取代的新型锌酞菁化合物,显示出光动力疗法应用的潜力,特别是在癌症治疗中。

药物化学

- (Bailey 等人,1999 年) 证明了苯甲酰胺衍生物在酰胺萘酚的 N-保护中的应用,这与药物化合物的合成有关。

环境毒理学

- (Coleman 等人,2003 年) 评估了苯甲酰胺衍生物的细胞毒性,有助于了解这些化合物在环境健康中的毒理学方面。

作用机制

Target of Action

Related compounds such as n-methylbenzamide have been reported to inhibit pde10a (phosphodiesterase), a protein abundant only in brain tissue .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .

Biochemical Pathways

Related compounds have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, depending on the specific context and environment.

Result of Action

Related compounds have been reported to have effects such as inhibiting specific enzymes , which could potentially lead to changes in cellular signaling and function.

属性

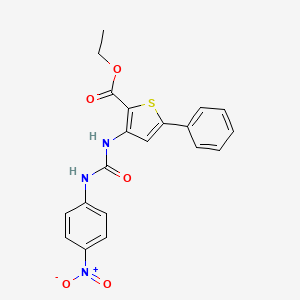

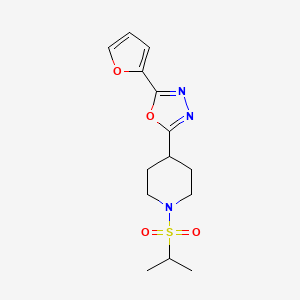

IUPAC Name |

3-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-24-16-8-6-14(7-9-16)13-20-26(22,23)11-10-19-18(21)15-4-3-5-17(12-15)25-2/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZNMEITGFPHBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)

![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)

![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)